

physical and chemical properties of C₉H₁₀N₂S

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Compound Name:	
Cat. No.:	B188851

[Get Quote](#)

An In-Depth Technical Guide to Key Isomers of C₉H₁₀N₂S: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract

The molecular formula C₉H₁₀N₂S represents a diverse class of heterocyclic isomers that form the backbone of numerous biologically active compounds. Due to their unique structural features, these scaffolds are of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the physical and chemical properties of prominent C₉H₁₀N₂S isomers, with a primary focus on 2-Amino-4-phenylthiazole and a comparative overview of 2-Amino-6-methylbenzothiazole. We will explore their synthesis, analytical characterization, and established applications, offering field-proven insights for professionals engaged in the discovery of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Part 1: The Landscape of C₉H₁₀N₂S Isomers

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. This structural variance can lead to dramatically different physical, chemical, and biological properties.^[1] For the formula C₉H₁₀N₂S, the possible arrangements give rise to several important heterocyclic systems, including:

- **Thiazoles:** Five-membered rings containing one sulfur and one nitrogen atom. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities.[\[2\]](#)
- **Benzothiazoles:** A bicyclic structure formed by the fusion of a benzene ring and a thiazole ring. These compounds are prevalent in research targeting cancer, microbial infections, and neurodegenerative diseases.
- **Benzothiazepines:** A seven-membered heterocyclic ring containing nitrogen and sulfur fused to a benzene ring. Derivatives of this structure have shown potential as α -glucosidase inhibitors and CNS depressants.[\[3\]](#)[\[4\]](#)

The specific placement of substituent groups on these core structures dictates the molecule's overall polarity, ability to form hydrogen bonds, and steric profile, all of which are critical determinants of its interaction with biological targets.[\[5\]](#) This guide will focus on specific, well-characterized examples from these classes to provide a practical framework for researchers.

Part 2: Deep Dive: 2-Amino-4-phenylthiazole (CAS: 2010-06-2)

2-Amino-4-phenylthiazole is a cornerstone building block in synthetic and medicinal chemistry.[\[6\]](#) Its structure, featuring a reactive amino group and a phenyl substituent on the thiazole core, allows for extensive functionalization, making it a versatile intermediate for creating diverse molecular libraries.[\[6\]](#)

2.1: Core Physicochemical Properties

The physical properties of 2-Amino-4-phenylthiazole are well-documented, providing a solid foundation for its use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂ S	[7]
Molecular Weight	176.24 g/mol	[7]
Appearance	White to light brown solid/powder	[8]
Melting Point	149-153 °C	[8][9]
IUPAC Name	4-phenyl-1,3-thiazol-2-amine	[7]
SMILES String	Nc1nc(cs1)-c2ccccc2	
InChI Key	PYSJLPAOBIGQPK-UHFFFAOYSA-N	[7]
Assay (Purity)	≥96.0% (HPLC)	[8]

The compound's favorable solubility and compatibility with various organic solvents enhance its utility in laboratory synthesis.[6] Its stability under common reaction conditions further solidifies its role as a reliable synthetic intermediate.

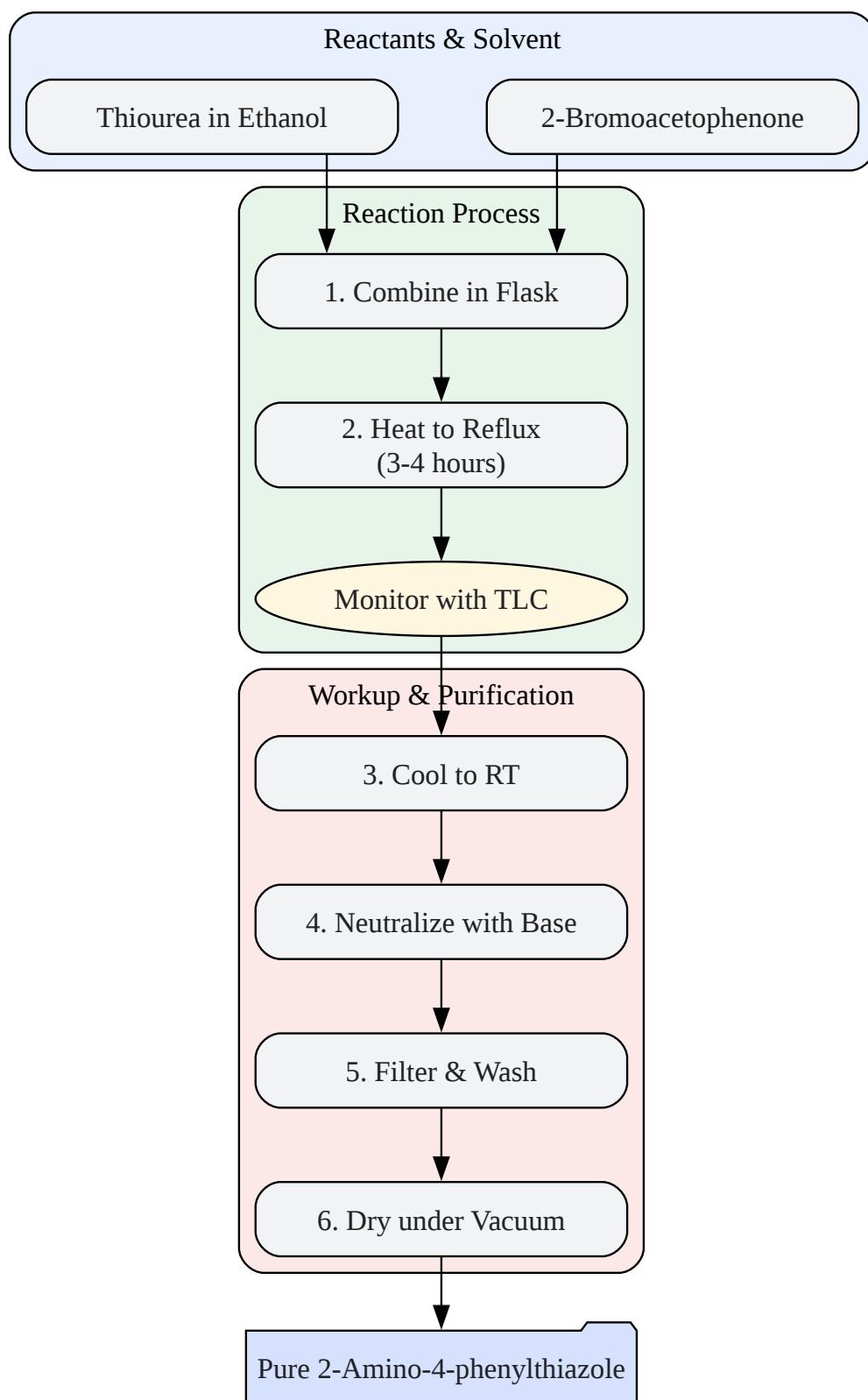
2.2: Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 2-amino-4-phenylthiazole and its derivatives is the Hantzsch Thiazole Synthesis. This reaction involves the condensation of an α -haloketone with a thiourea or thioamide.

Causality in Experimental Design:

- α -Haloketone (2-bromoacetophenone): This reactant provides the C4 and C5 atoms of the thiazole ring. The bromine atom serves as a leaving group, facilitating the crucial ring-closing cyclization step. The ketone carbonyl is the site of initial nucleophilic attack.
- Thiourea: This molecule provides the sulfur atom, the C2 atom, and the two nitrogen atoms of the final aminothiazole structure. Its nucleophilic sulfur atom initiates the reaction.

- Solvent (Ethanol): Ethanol is a common choice as it effectively dissolves both reactants and is relatively inert under the reaction conditions. Its polar protic nature can help stabilize charged intermediates.
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (0.1 mol) in 150 mL of ethanol.
- Addition of Reactant: To the stirring solution, add 2-bromoacetophenone (0.1 mol) portion-wise over 15 minutes. The addition is done carefully to control any initial exotherm.
- Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 2-amino-4-phenylthiazole hydrobromide, will often precipitate.
- Neutralization & Purification: Filter the precipitate and wash it with cold ethanol. Resuspend the solid in water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) until the solution is alkaline. This deprotonates the amino group and precipitates the free base.
- Final Product: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain a high-purity product.[\[10\]](#)



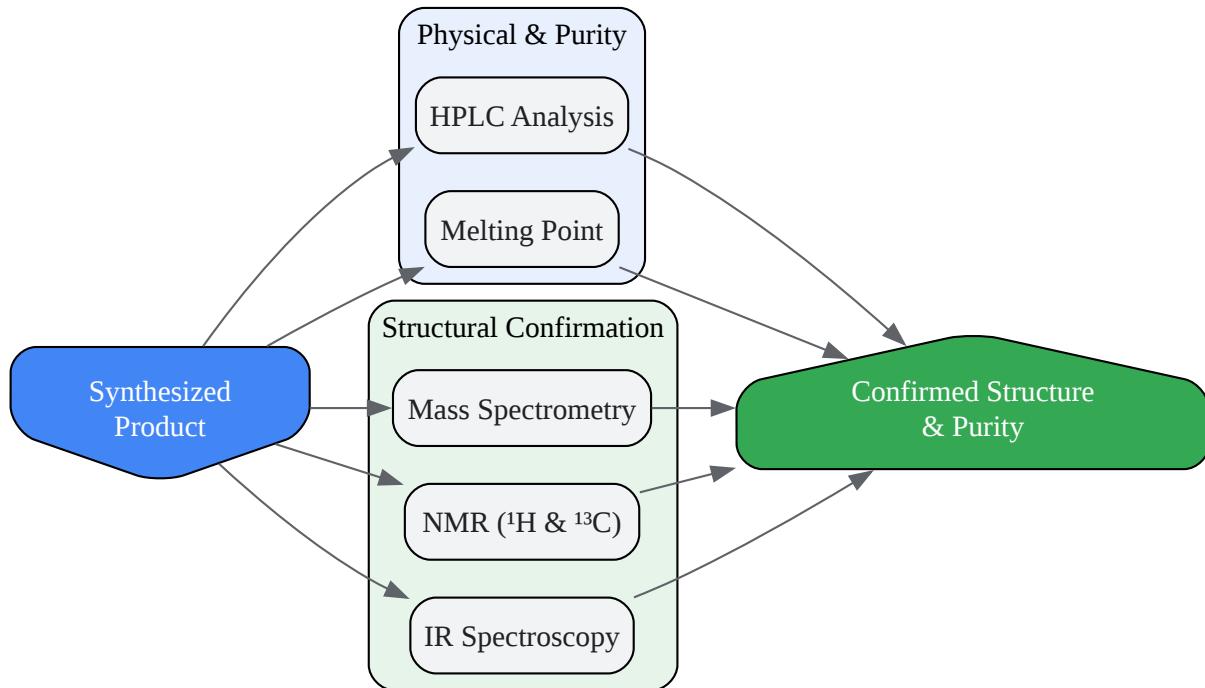
[Click to download full resolution via product page](#)

Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-phenylthiazole.

2.3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. A multi-pronged analytical approach is standard.[11]

- Melting Point Determination: The melting point is measured and compared to the literature value (149-153 °C). A sharp melting range close to the expected value is an initial indicator of high purity.
- Infrared (IR) Spectroscopy: The sample is analyzed to identify key functional groups. Expected peaks include N-H stretching (for the amino group) around $3100\text{-}3500\text{ cm}^{-1}$, C=N stretching within the thiazole ring, and aromatic C-H and C=C bands.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment. One would expect to see signals corresponding to the aromatic protons of the phenyl group, a singlet for the proton on the thiazole ring (C5-H), and a broad singlet for the $-\text{NH}_2$ protons.
 - ^{13}C NMR: Shows the different carbon environments, confirming the presence of the phenyl ring carbons and the distinct carbons of the thiazole core.
- Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. A peak corresponding to the molecular ion $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ at $\text{m/z} \approx 176.24$ is expected.[7]
- High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, often reported as a percentage area of the main peak.[8]



[Click to download full resolution via product page](#)

Caption: A comprehensive workflow for the analytical validation of C₉H₁₀N₂S isomers.

2.4: Applications in Drug Development

The 2-amino-4-phenylthiazole scaffold is a privileged structure in drug discovery due to its ability to engage in multiple types of non-covalent interactions (hydrogen bonding, π -stacking) with biological targets. It is a key intermediate in the synthesis of compounds with a wide array of therapeutic activities.[6]

- **Anticancer Agents:** It has been used to prepare suberoylanilide hydroxamic acid (SAHA) analogs and ketone histone deacetylase (HDAC) inhibitors, which have shown potent cancer cell growth inhibitory activities.[9]
- **Anti-inflammatory Activity:** Derivatives have been synthesized and evaluated for their potential to modulate inflammatory pathways.

- **Antimicrobial and Antiviral Agents:** The thiazole ring is a common feature in many antimicrobial drugs, and this scaffold serves as a template for new agents.[2]
- **Neurological Disorders:** The compound serves as an intermediate for pharmaceuticals targeting receptors in the brain.[6]

Part 3: Comparative Analysis: 2-Amino-6-methylbenzothiazole (CAS: 2536-91-6)

Another significant isomer of $C_9H_{10}N_2S$ is 2-Amino-6-methylbenzothiazole. Its fused ring system imparts different physicochemical and biological properties compared to the single-ring thiazole.

3.1: Physicochemical Properties

Property	2-Amino-4-phenylthiazole	2-Amino-6-methylbenzothiazole	Source(s)
Molecular Formula	$C_9H_{10}N_2S$	$C_8H_8N_2S$	[10]
Molecular Weight	176.24 g/mol	164.23 g/mol	[10]
Appearance	White to light brown solid	Pale yellow granular product	[10]
Melting Point	149-153 °C	123-128 °C (crude), purified higher	[10]
Structure	Phenyl-substituted Thiazole	Methyl-substituted Benzothiazole	-

The benzothiazole is more rigid and planar than the phenylthiazole, which can significantly influence how it fits into the binding pocket of a protein.

3.2: Synthesis and Biological Significance

2-Amino-6-methylbenzothiazole is commonly prepared via the oxidative cyclization of p-tolylthiourea.[10] A well-established method involves reacting p-toluidine with sodium

thiocyanate in the presence of sulfuric acid to form the thiourea intermediate, which is then cyclized using sulfonyl chloride.[10]

This scaffold and its derivatives have demonstrated significant biological activities:

- Antioxidant and Cytotoxic Activity: Cobalt(II) complexes of 2-amino-6-methylbenzothiazole have shown significant antioxidant activity and cytotoxicity against MCF-7 breast cancer cell lines.[12]
- Antimicrobial and Anti-tuberculosis Activity: The compound and its metal complexes exhibit good antimicrobial properties.[12]
- Antifungal Agents: Certain derivatives are patented for their use as antifungal agents.

Part 4: Conclusion and Future Outlook

The chemical space defined by the molecular formula $C_9H_{10}N_2S$ is rich with structures that are fundamental to modern drug discovery. Isomers such as 2-amino-4-phenylthiazole and 2-amino-6-methylbenzothiazole serve as versatile and highly valuable scaffolds. Their well-defined physicochemical properties and established synthetic routes allow for the systematic exploration of structure-activity relationships (SAR). As researchers continue to seek novel therapeutic agents, the strategic functionalization of these and other $C_9H_{10}N_2S$ cores will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. The integration of computational tools and artificial intelligence in predicting the properties and activities of new derivatives will further accelerate innovation in this promising area of medicinal chemistry.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α -Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 432490010 [thermofisher.com]
- 9. 2-Amino-4-phenylthiazole | 2010-06-2 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of C9H10N2S]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188851#physical-and-chemical-properties-of-c9h10n2s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com